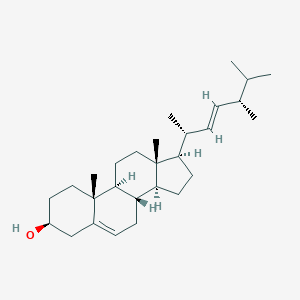
Crinosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crinosterol, also known as epibrassicasterol, is a type of cholesterol predominantly found in marine invertebrates. It is a 28-carbon sterol with an alpha-oriented methyl group at carbon 24. This compound is often mixed isomerically with brassicasterol, its more common beta-isomer. This compound is significant as a biomarker for identifying the presence of marine life in various environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Crinosterol can be synthesized through a stereoselective process. One method involves the Claisen rearrangement of an appropriate precursor with an established absolute configuration. For example, a mixture of (22E,24S)-6β-methoxy-3α,5-cyclo-5α-ergost-22-ene and a catalytic amount of p-toluenesulfonic acid in an 80% aqueous tetrahydrofuran solution is refluxed for three hours .
Industrial Production Methods: Industrial production of this compound is challenging due to its low natural abundance. synthetic biology approaches have been employed to construct yeast cell factories for scalable production. This involves manipulating sterol homeostasis and overexpressing specific enzymes to maintain a balance between sterol acylation and sterol ester hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions: Crinosterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds present in this compound.
Substitution: Substitution reactions can occur at specific positions on the sterol ring or side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted sterol derivatives .
Applications De Recherche Scientifique
Crinosterol has several scientific research applications:
Chemistry: Used as a biomarker to identify the presence of marine life and to study sterol biosynthesis pathways.
Biology: Investigated for its role in cellular functions and membrane integrity in marine organisms.
Industry: Utilized in the production of brassinosteroids, which are important for agricultural applications.
Mécanisme D'action
Crinosterol exerts its effects through various molecular targets and pathways:
Sterol Biosynthesis: It is involved in the biosynthesis of other sterols and brassinosteroids.
Cellular Functions: Maintains membrane integrity and participates in signaling pathways.
Anti-Oxidative Activity: Exhibits anti-oxidative properties, which contribute to its neuroprotective and anti-aging effects.
Comparaison Avec Des Composés Similaires
Crinosterol is similar to other sterols such as:
Brassicasterol: The beta-isomer of this compound, commonly found in algae and mollusks.
Stigmasterol: Another plant sterol with a similar structure but different biological functions.
Ergosterol: Found in fungi, it differs in the presence of a double bond at the C-22 position.
Uniqueness: this compound is unique due to its specific occurrence in marine invertebrates and its role as a biomarker for marine life. Its structural differences, such as the alpha-oriented methyl group at carbon 24, distinguish it from other sterols .
Propriétés
Numéro CAS |
17472-78-5 |
|---|---|
Formule moléculaire |
C28H46O |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
Clé InChI |
OILXMJHPFNGGTO-DKLPAJGLSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES isomérique |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
150-151°C |
| 474-67-9 | |
Description physique |
Solid |
Synonymes |
crinosterol delta25-crinosterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


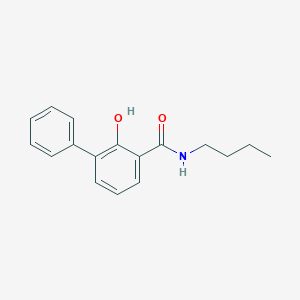
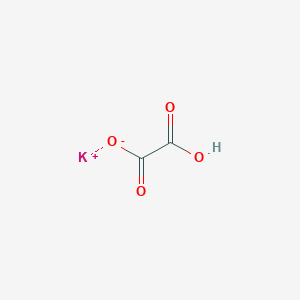
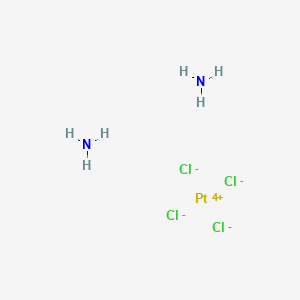
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
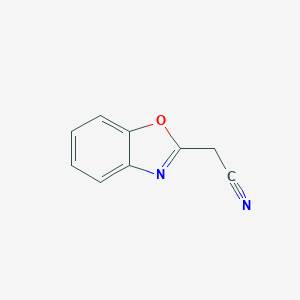
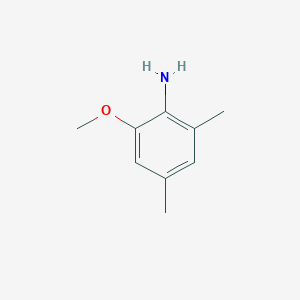
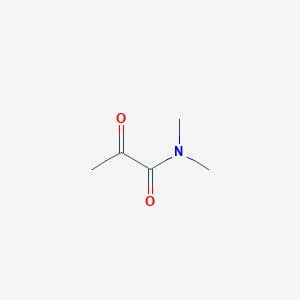
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
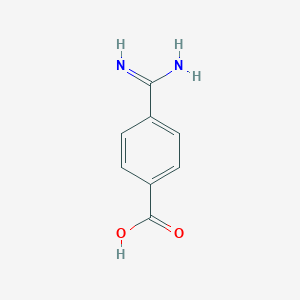
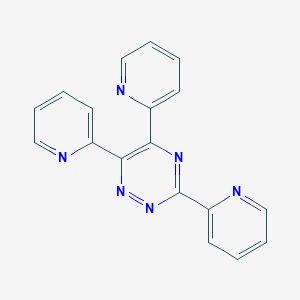
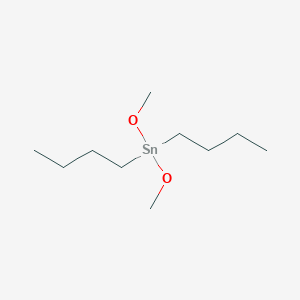
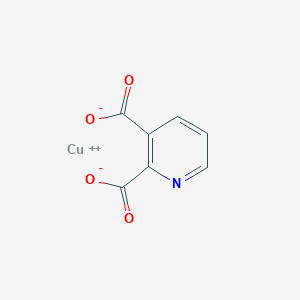
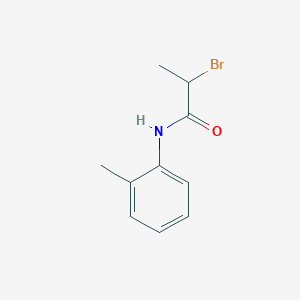
![9,10-Dihydro-9,10-[1,2]benzenoacridine](/img/structure/B91315.png)
